4,4,4-Trifluorobutylamine

Metabolic Stability Xenobiotic Metabolism CYP450 Substrate Profiling

4,4,4-Trifluorobutylamine (CAS 819-46-5) is a fluorinated primary aliphatic amine with the molecular formula C₄H₈F₃N and a molecular weight of 127.11 g/mol. The compound features a terminal trifluoromethyl (-CF₃) group at the ω-position of a four-carbon alkyl chain, which imparts a predicted pKa of 9.42 ± 0.10 and a predicted LogP of approximately 1.99, substantially altering its physicochemical profile relative to unfluorinated n-butylamine (pKa ≈ 10.6, LogP ≈ 0.97).

Molecular Formula C4H8F3N
Molecular Weight 127.11 g/mol
CAS No. 819-46-5
Cat. No. B1345636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluorobutylamine
CAS819-46-5
Molecular FormulaC4H8F3N
Molecular Weight127.11 g/mol
Structural Identifiers
SMILESC(CC(F)(F)F)CN
InChIInChI=1S/C4H8F3N/c5-4(6,7)2-1-3-8/h1-3,8H2
InChIKeyLAXWLCVPJLBABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluorobutylamine (CAS 819-46-5): Technical Baseline for Scientific Procurement


4,4,4-Trifluorobutylamine (CAS 819-46-5) is a fluorinated primary aliphatic amine with the molecular formula C₄H₈F₃N and a molecular weight of 127.11 g/mol. The compound features a terminal trifluoromethyl (-CF₃) group at the ω-position of a four-carbon alkyl chain, which imparts a predicted pKa of 9.42 ± 0.10 and a predicted LogP of approximately 1.99, substantially altering its physicochemical profile relative to unfluorinated n-butylamine (pKa ≈ 10.6, LogP ≈ 0.97) [1]. This compound serves as a key synthetic building block in medicinal chemistry and chemical biology, with documented applications including the synthesis of leukotriene antagonists and as a structural component in mechanism-of-action studies involving fluorinated N-nitrosamines [2][3].

Why n-Butylamine or Other In-Class Amines Cannot Substitute for 4,4,4-Trifluorobutylamine


Generic substitution of 4,4,4-trifluorobutylamine with n-butylamine or non-fluorinated alkylamines fails because the terminal -CF₃ group fundamentally alters the compound's electronic character, metabolic fate, and resultant biological activity in ways that cannot be recapitulated by non-fluorinated analogs. Experimental evidence demonstrates that ω-fluorination of the butyl chain completely blocks oxidative metabolism at the ω-, (ω-1)-, and β-positions, redirecting metabolic processing exclusively to the non-fluorinated chain when present, and eliminating oxidative metabolism entirely when both chains are fluorinated [1]. Furthermore, comparative genotoxicity studies reveal that fluorination inverts the potency ranking between bacterial test systems: the mono-fluorinated derivative (F3NDBA, containing the 4,4,4-trifluorobutyl moiety) is most potent for inducing mutagenicity in Salmonella typhimurium, whereas the unfluorinated parent (NDBA) is most potent for inducing lethal DNA damage in Escherichia coli [2]. Substituting a non-fluorinated amine would yield a compound with fundamentally different metabolic stability, tissue-specific activation, and toxicological profile — differences that directly impact experimental outcomes and regulatory interpretation.

4,4,4-Trifluorobutylamine: Quantified Differentiation Evidence for Procurement Decision-Making


Metabolic Pathway Redirection: ω-Fluorination Blocks Oxidative Metabolism at Fluorinated Positions

In vivo metabolism studies in male Sprague-Dawley rats demonstrate that incorporation of the 4,4,4-trifluorobutyl moiety into N-nitrosodibutylamine (NDBA) fundamentally redirects oxidative metabolism. While NDBA undergoes ω- and β-oxidation to produce major urinary metabolites 3-OH-NDBA and BCPN, the mono-fluorinated analog NDBA-F3 (containing one 4,4,4-trifluorobutyl chain) undergoes oxidative metabolism exclusively at the non-fluorinated butyl chain, yielding N-nitroso-3-hydroxybutyl-4,4,4-trifluorobutylamine (3-OH-NDBA-F3) and N-nitroso-3-carboxypropyl-4,4,4-trifluorobutylamine (BCPN-F3) as the sole major metabolites. The bis-fluorinated analog NDBA-F6 (containing two 4,4,4-trifluorobutyl chains) showed only trace amounts of urinary and biliary metabolites, indicating near-complete metabolic blockade at both chains [1]. In vitro rat liver microsome studies confirmed that dealkylation at fluorinated butyl groups is significantly reduced compared to unfluorinated butyl groups, and NDBA-F14 (heptafluorobutyl analog) was practically unmetabolized [2].

Metabolic Stability Xenobiotic Metabolism CYP450 Substrate Profiling

Differential Genotoxicity Profile: Fluorination Inverts Potency Ranking Across Bacterial Test Systems

Comparative genotoxicity testing across two bacterial systems reveals that fluorination with the 4,4,4-trifluorobutyl group produces opposite potency rankings depending on the endpoint measured. In Salmonella typhimurium (Ames test for his⁺ reversion mutagenicity), the potency sequence was F3NDBA (containing one 4,4,4-trifluorobutyl chain) > F6NDBA (containing two 4,4,4-trifluorobutyl chains) > NDBA (unfluorinated). Conversely, in Escherichia coli WP2 (test for lethal DNA damage in repair-deficient strains), the potency sequence was NDBA > F6NDBA ≥ F3NDBA. F14NDBA (heptafluorobutyl analog) showed no activity in either test system [1]. The mono-fluorinated derivative F3NDBA—which incorporates the 4,4,4-trifluorobutylamine-derived moiety—exhibited the highest mutagenic potency in Salmonella while displaying reduced DNA-damaging activity in E. coli relative to unfluorinated NDBA.

Genetic Toxicology Mutagenicity Testing Structure-Activity Relationship

Leukotriene Antagonist Synthetic Intermediate: Role in Asthma and Allergic Rhinitis Therapeutic Development

4,4,4-Trifluorobutylamine serves as a key synthetic intermediate for the preparation of (2R)-methyl-4,4,4-trifluorobutylamine, which is incorporated into indole-based leukotriene antagonists. Patents explicitly describe the use of this chiral intermediate in synthesizing compounds that antagonize the action of arachidonic acid metabolites known as leukotrienes, with therapeutic applications in asthma and allergic rhinitis [1]. The compound itself (non-chiral parent) has been documented as a leukotriene antagonist that inhibits leukotriene synthesis—inflammatory mediators involved in bronchoconstriction and airway inflammation—and has demonstrated anti-inflammatory properties in asthma models . While quantitative potency comparisons between the trifluorobutyl-containing antagonist and non-fluorinated analogs are not available from the current literature, the structural role of the trifluorobutyl moiety in this class of leukotriene modulators is firmly established in patent disclosures.

Medicinal Chemistry Leukotriene Pathway Anti-inflammatory Agents

Physicochemical Differentiation: Reduced Basicity and Increased Lipophilicity Versus n-Butylamine

Terminal trifluoromethyl substitution substantially alters the physicochemical properties of 4,4,4-trifluorobutylamine compared to unfluorinated n-butylamine. The predicted pKa of 4,4,4-trifluorobutylamine is 9.42 ± 0.10, representing a decrease of approximately 1.2 pKa units from n-butylamine (pKa ≈ 10.6) due to the strong electron-withdrawing inductive effect of the -CF₃ group . Concurrently, the predicted LogP of 4,4,4-trifluorobutylamine is approximately 1.99, roughly a 1.0 LogP unit increase over n-butylamine (LogP ≈ 0.97), indicating enhanced lipophilicity [1]. These property shifts directly impact the compound's behavior in both synthetic applications (altered nucleophilicity and acid-base reactivity) and in the context of derived compounds (altered membrane permeability and protein binding characteristics of final drug candidates).

Physicochemical Profiling pKa Modulation Lipophilicity Engineering

Optimal Procurement and Application Scenarios for 4,4,4-Trifluorobutylamine Based on Validated Evidence


Synthesis of Mechanism-Based Probes for Cytochrome P450 Metabolism Studies

4,4,4-Trifluorobutylamine is uniquely suited for synthesizing fluorinated N-nitrosamine analogs (e.g., NDBA-F3, NDBA-F6) used as metabolic probes to investigate CYP450-mediated ω-, β-, and (ω-1)-oxidation pathways. Evidence demonstrates that ω-fluorination completely blocks oxidative metabolism at the fluorinated chain, allowing researchers to dissect chain-specific metabolic contributions and establish structure-metabolism relationships [1][2]. Laboratories investigating xenobiotic metabolism, ADME-Tox profiling, or carcinogen activation mechanisms should procure this compound when designing controlled metabolic studies that require a predictable, site-specific metabolic blockade.

Development of Structure-Genotoxicity Relationship Panels for Safety Assessment

The differential genotoxicity profile of 4,4,4-trifluorobutylamine-derived compounds—specifically the inversion of potency ranking between Ames mutagenicity (F3NDBA > F6NDBA > NDBA) and E. coli DNA damage (NDBA > F6NDBA ≥ F3NDBA)—makes this compound valuable for constructing structure-activity relationship panels in genetic toxicology [1]. Regulatory toxicology laboratories and CROs conducting safety assessment of fluorinated compounds can utilize 4,4,4-trifluorobutylamine to synthesize comparator compounds that help establish the genotoxic liability associated with ω-fluorination, supporting read-across justifications and reducing unnecessary in vivo testing.

Medicinal Chemistry Campaigns Targeting the Leukotriene Pathway for Respiratory Indications

4,4,4-Trifluorobutylamine and its chiral derivative (2R)-methyl-4,4,4-trifluorobutylamine are established intermediates in the synthesis of indole-based leukotriene antagonists for asthma and allergic rhinitis [1]. Medicinal chemistry teams pursuing leukotriene pathway modulation for anti-inflammatory respiratory therapeutics should procure this compound to access validated synthetic routes and to explore structure-activity relationships within this chemotype. Procurement of non-fluorinated analogs is not a viable alternative for this specific application.

Physicochemical Property Modulation in Lead Optimization

The reduced basicity (ΔpKa ≈ -1.2) and increased lipophilicity (ΔLogP ≈ +1.0) of 4,4,4-trifluorobutylamine relative to n-butylamine make it a strategic choice for lead optimization campaigns where modulation of amine pKa and LogP is required [1][2]. Incorporating this ω-fluorinated amine building block into candidate molecules can reduce undesirable off-target interactions driven by high basicity while simultaneously improving membrane permeability—a dual benefit supported by the compound's physicochemical profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4,4-Trifluorobutylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.